molecular formula C20H22ClFN2O3S B11344991 N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11344991
M. Wt: 424.9 g/mol
InChI Key: RTVXTSMZCTZMOG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound with a complex molecular structure It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonyl group: This step involves the reaction of the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

    Attachment of the phenyl group: The final step involves the coupling of the piperidine-sulfonyl intermediate with 3-chloro-4-fluoroaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its sulfonyl and piperidine moieties contribute to its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H22ClFN2O3S/c1-14-2-4-15(5-3-14)13-28(26,27)24-10-8-16(9-11-24)20(25)23-17-6-7-19(22)18(21)12-17/h2-7,12,16H,8-11,13H2,1H3,(H,23,25)

InChI Key

RTVXTSMZCTZMOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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